molecular formula C23H26N2O3 B11601697 (2E)-3-(3,4-dimethoxyphenyl)-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)prop-2-enamide

(2E)-3-(3,4-dimethoxyphenyl)-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)prop-2-enamide

Cat. No.: B11601697
M. Wt: 378.5 g/mol
InChI Key: VVOWWYGDFTWLDE-ACCUITESSA-N
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Description

(2E)-N-{1H,2H,3H,5H,6H,7H,8H-CYCLOPENTA[B]QUINOLIN-9-YL}-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a cyclopenta[b]quinoline core and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{1H,2H,3H,5H,6H,7H,8H-CYCLOPENTA[B]QUINOLIN-9-YL}-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[b]quinoline core, followed by the introduction of the dimethoxyphenyl group through a series of coupling reactions. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure and high-temperature conditions to drive the reactions to completion.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{1H,2H,3H,5H,6H,7H,8H-CYCLOPENTA[B]QUINOLIN-9-YL}-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-{1H,2H,3H,5H,6H,7H,8H-CYCLOPENTA[B]QUINOLIN-9-YL}-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, (2E)-N-{1H,2H,3H,5H,6H,7H,8H-CYCLOPENTA[B]QUINOLIN-9-YL}-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENAMIDE is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-N-{1H,2H,3H,5H,6H,7H,8H-CYCLOPENTA[B]QUINOLIN-9-YL}-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its action are currently under investigation, with studies focusing on its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-{1H,2H,3H,5H,6H,7H,8H-CYCLOPENTA[B]QUINOLIN-9-YL}-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENAMIDE stands out due to its unique cyclopenta[b]quinoline core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)prop-2-enamide

InChI

InChI=1S/C23H26N2O3/c1-27-20-12-10-15(14-21(20)28-2)11-13-22(26)25-23-16-6-3-4-8-18(16)24-19-9-5-7-17(19)23/h10-14H,3-9H2,1-2H3,(H,24,25,26)/b13-11+

InChI Key

VVOWWYGDFTWLDE-ACCUITESSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C3CCCC3=NC4=C2CCCC4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=C3CCCC3=NC4=C2CCCC4)OC

Origin of Product

United States

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